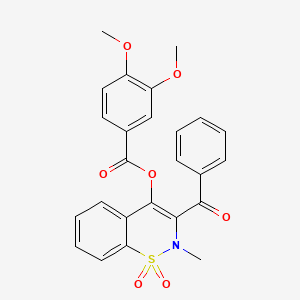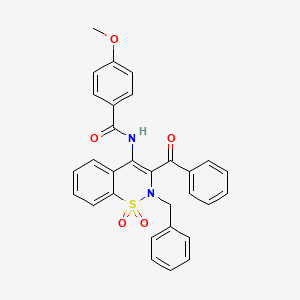![molecular formula C25H26N2O5S B15025652 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15025652.png)
2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a sulfonyl group, and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Sulfonyl Group: This step involves sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amide coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反応の分析
Types of Reactions
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
科学的研究の応用
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE: shares similarities with other sulfonyl-containing tetrahydroisoquinoline derivatives.
3,4-Dimethoxyphenethylamine: A simpler compound with similar aromatic substitution patterns.
N-(2-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline: Lacks the sulfonyl and carboxamide groups but shares the core structure.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
特性
分子式 |
C25H26N2O5S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-17-8-4-7-11-21(17)26-25(28)22-14-18-9-5-6-10-19(18)16-27(22)33(29,30)20-12-13-23(31-2)24(15-20)32-3/h4-13,15,22H,14,16H2,1-3H3,(H,26,28) |
InChIキー |
XEYHTVGSNAZGNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15025576.png)

![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15025596.png)
![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15025603.png)
![6-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025609.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B15025622.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025628.png)
![6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B15025630.png)
![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione](/img/structure/B15025636.png)
![{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15025657.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025661.png)
![3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025669.png)
![N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025670.png)

